molecular formula C19H21N3O2S B5415962 N-benzyl-4-cyano-4-phenylpiperidine-1-sulfonamide

N-benzyl-4-cyano-4-phenylpiperidine-1-sulfonamide

Cat. No. B5415962
M. Wt: 355.5 g/mol
InChI Key: PJQSPKMCICQTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-4-cyano-4-phenylpiperidine-1-sulfonamide” is a chemical compound. It is a derivative of piperidine . The compound is related to 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride, which is a white to almost white powder to crystal .


Molecular Structure Analysis

The molecular formula of the related compound 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride is C19H20N2·HCl, and its molecular weight is 312.84 .


Physical And Chemical Properties Analysis

The related compound 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride is a solid at 20 degrees Celsius . . The melting point is 263 °C .

Safety and Hazards

The related compound 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-benzyl-4-cyano-4-phenylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-16-19(18-9-5-2-6-10-18)11-13-22(14-12-19)25(23,24)21-15-17-7-3-1-4-8-17/h1-10,21H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQSPKMCICQTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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